(4-Methyl-3-o-tolyl-3H-thiazol-2-ylidene)-o-tolyl-amine
Description
Properties
IUPAC Name |
4-methyl-N,3-bis(2-methylphenyl)-1,3-thiazol-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-13-8-4-6-10-16(13)19-18-20(15(3)12-21-18)17-11-7-5-9-14(17)2/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACYINKYRRHTIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Methodology
A scalable one-pot strategy involves bromination of α-active methylene ketones (e.g., acetone), followed by thiocyanate substitution and amine condensation. For the target compound, o-toluidine replaces p-toluidine in the final step:
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Bromination : Acetone reacts with N-bromosuccinimide (NBS) in ethanol to form 3-bromoacetylacetone.
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Thiocyanate Substitution : Potassium thiocyanate displaces bromide, yielding 3-thiocyanatoacetylacetone.
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Amine Condensation : Reaction with o-toluidine induces cyclization, forming the thiazol-2(3H)-imine core.
Table 1: Reaction Conditions and Yields for One-Pot Synthesis
| Step | Reagents | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Bromination | NBS, EtOH | RT | 1 h | 95% | |
| Substitution | KSCN, EtOH | RT | 1 h | 90% | |
| Cyclization | o-Toluidine, EtOH | RT | 4 h | 80% |
This method avoids intermediate isolation, reducing purification steps. However, steric hindrance from o-tolyl groups lowers yields compared to para-substituted analogs.
TosMIC-Mediated Thiazole Formation
Mesoionic Precursor Approach
Mesoionic imidazolium salts react with TosMIC (toluenesulfonylmethyl isocyanide) and amines to form thiazole derivatives. Adapting this method:
Key Optimization:
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Catalyst : Bismuth triflate (Bi(OTf)₃) enhances cyclization efficiency (10 mol%, 75% yield).
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Solvent : Methanol improves solubility of intermediates compared to DMF or THF.
Cyclocondensation of Thiosemicarbazides
Thiosemicarbazide Route
Thiosemicarbazides derived from o-toluidine react with α-halo ketones to form thiazol-2(3H)-imines. For the target compound:
Table 2: Comparative Yields for Cyclocondensation Methods
Alternative Pathways and Modifications
Radical-Mediated Thiazole Assembly
A radical-based method employs NBS and benzoyl peroxide to generate thiyl radicals, facilitating cyclization. While effective for simpler thiazoles, this approach struggles with o-tolyl steric effects, yielding <50% for the target compound.
Post-Functionalization Strategies
Late-stage modifications of pre-formed thiazoles include:
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Buchwald-Hartwig Amination : Palladium-catalyzed coupling introduces o-tolyl groups.
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Imination : Oxidative imination of thiazolidinones using o-toluidine.
Challenges and Optimization
Steric and Electronic Effects
The ortho-methyl groups hinder both cyclization and purification:
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-3-o-tolyl-3H-thiazol-2-ylidene)-o-tolyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated thiazoles, substituted thiazoles with various functional groups
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated that thiazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, compounds derived from thiazole structures have shown effectiveness against both gram-positive and gram-negative bacteria. In vitro studies indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 50 μg/mL against Mycobacterium smegmatis .
Anticancer Properties
Thiazole derivatives have been investigated for their potential anticancer activities. For example, a series of thiazoline and thiazolidinone derivatives were synthesized and evaluated for their effectiveness against various cancer cell lines, showing promising results in inhibiting tumor growth . The mechanism often involves targeting specific enzymes crucial for cancer cell proliferation.
Antioxidant Activity
Research has also focused on the antioxidant properties of thiazole-based compounds. A study reported that certain thiazole derivatives exhibited significant radical scavenging activities, which are essential for combating oxidative stress-related diseases . The antioxidant activity was assessed using various assays, including DPPH and superoxide radical scavenging tests.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (4-Methyl-3-o-tolyl-3H-thiazol-2-ylidene)-o-tolyl-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thiazole Derivatives with Varied Aryl Substituents
Thiazoles with substituted phenyl groups at the 4-position demonstrate how electronic and steric effects modulate physical and biological properties. For example:
*Estimated based on structural analogs.
Benzothiazine Analogs
N-(o-Tolyl)-4H-benzo[d][1,3]thiazin-2-amine () shares the o-tolylamine moiety but replaces the thiazole with a benzothiazine ring. This larger, fused-ring system increases planarity and molecular weight (MW ≈ 268.36), likely elevating melting points and altering π-π stacking interactions. The benzothiazine core may confer distinct biological activity, such as enhanced binding to aromatic enzyme pockets, but synthetic complexity and lower yields (e.g., 35 in required chromatography) could limit scalability .
Heterocyclic Variants: Triazoles and Thiadiazoles
Triazole and thiadiazole derivatives (Evidences 7–10) highlight the impact of heterocycle choice:
Thiadiazoles often exhibit higher thermal stability due to aromaticity, whereas triazoles may offer better solubility in polar solvents .
Simplified Thiazole Derivatives
Simpler analogs like 5-methyl-1,3-thiazol-2-amine () lack aryl substituents, resulting in lower molecular weights (~114.17) and melting points. The absence of bulky groups facilitates easier synthesis but reduces specificity in biological targeting .
Tables for Comparative Analysis
Table 1: Physical Properties of Thiazole Derivatives
Table 2: Heterocycle Comparison
| Heterocycle | Example Compound | Key Advantage | Limitation |
|---|---|---|---|
| Thiazole | Target compound | Moderate reactivity, scalable synthesis | Steric hindrance from o-tolyl |
| 1,3,4-Thiadiazole | 5-(4-Methylphenyl)-N-allyl-... | High thermal stability | Complex synthesis |
Biological Activity
(4-Methyl-3-o-tolyl-3H-thiazol-2-ylidene)-o-tolyl-amine, a heterocyclic compound belonging to the thiazole family, has garnered attention due to its diverse biological activities. Thiazoles are known for their pharmacological significance, including antimicrobial, antifungal, antiviral, and anticancer properties. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₈H₁₈N₂S
- Molar Mass : 294.41 g/mol
- Density : 1.11 ± 0.1 g/cm³
Synthesis
The synthesis of this compound typically involves the reaction of o-toluidine with a thioamide under specific conditions. Common methods include:
- Cyclization Reaction : Utilizing dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions.
- One-Pot Synthesis : Combining various reagents in a single reaction vessel to streamline production and enhance yields .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The compound's mechanism often involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.
Antifungal Activity
Similar to its antibacterial effects, this compound has demonstrated antifungal activity against several pathogenic fungi. Studies have reported that it can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus species, suggesting its utility in treating fungal infections .
Antiviral Properties
Thiazole derivatives are also being explored for their antiviral activities. Preliminary studies suggest that this compound may interfere with viral replication processes, although further research is required to elucidate specific mechanisms and efficacy against different viruses .
Anticancer Potential
The compound has shown promise as an anticancer agent in various studies. It appears to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, it may target DNA replication enzymes or protein synthesis pathways, leading to reduced viability of cancer cells in vitro .
Case Studies and Research Findings
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA replication and protein synthesis.
- Cell Membrane Disruption : It can disrupt microbial cell membranes, leading to cell lysis.
- Signal Pathway Modulation : Potential modulation of signaling pathways involved in cell growth and apoptosis has been suggested.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
